N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is derived from the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Schiff bases are known for their diverse biological activities and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the following steps:
Condensation Reaction: The primary step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in an ethanol solution. The reaction is typically carried out under reflux conditions for several hours.
Purification: The resulting product is then purified by recrystallization from ethanol to obtain the pure Schiff base compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different halogens or functional groups.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets. The compound can form complexes with metal ions, which can enhance its biological activity. It may also interact with cellular enzymes and proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both bromine and methoxy functional groups, which can influence its reactivity and biological activity. The combination of these functional groups with the pyrazole and hydrazide moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H15BrN4O3 |
---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15BrN4O3/c1-26-14-4-2-3-11(8-14)15-9-16(22-21-15)18(25)23-20-10-12-7-13(19)5-6-17(12)24/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+ |
InChI Key |
KXKNJHRMDCBUCL-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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